molecular formula C24H34ClN3O9P2 B1662908 Naphthoquine phosphate CAS No. 173531-58-3

Naphthoquine phosphate

Katalognummer: B1662908
CAS-Nummer: 173531-58-3
Molekulargewicht: 605.9 g/mol
InChI-Schlüssel: QTYPWHKJEDCDNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Naphthoquinphosphat umfasst mehrere Schritte. Eine gängige Methode beginnt mit p-Aminophenol, das eine Reihe von Reaktionen durchläuft, darunter Chlorierung, Aminierung und Cyclisierung, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Salzsäure oder Schwefelsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von Naphthoquinphosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Das Endprodukt wird üblicherweise als kristallines Pulver gewonnen, das dann zu Tabletten oder Kapseln für die medizinische Verwendung verarbeitet wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Naphthoquinphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin- und Naphthochinonderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Naphthoquinphosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Naphthoquinphosphat beinhaltet die Hemmung der Hämozoin-Biokristallisation in der Nahrungsvakuole von Malariaparasiten. Dies führt zur Anhäufung von giftigem Häm, das den Parasiten schließlich abtötet . Darüber hinaus wurde gezeigt, dass es im Falle von Coronaviren den Viruseintritt und die Virusreplikation stört .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

NQP is primarily recognized for its effectiveness against malaria. It is part of the artemisinin-naphthoquine combination therapy (ARCO), which has been endorsed by the World Health Organization as a gold standard for malaria treatment. Studies have demonstrated that this combination can be administered as a single oral dose, providing rapid relief from symptoms and a high cure rate.

  • Pharmacokinetics : A study showed that NQP's half-life is approximately 255 hours, allowing for sustained therapeutic effects post-administration. The pharmacokinetics indicate that food intake significantly affects the bioavailability of both artemisinin and naphthoquine phosphate, which is crucial for optimizing treatment regimens .

Treatment of Babesiosis

Recent research has indicated that NQP also possesses anti-Babesia activity. A study evaluating its efficacy against Babesia gibsoni and Babesia rodhaini revealed promising results:

  • In Vitro Efficacy : NQP demonstrated an IC50 of 3.3 μM against B. gibsoni in vitro. In vivo studies using BALB/c mice showed significant inhibition of parasitemia when treated with NQP, with all treated mice surviving compared to control groups .
  • Mechanism of Action : The inhibitory effects are hypothesized to involve targeting the parasite's membrane system rather than hemozoin production, which is specific to Plasmodium species .

Broad-Spectrum Antischistosomal Activity

In addition to its antimalarial properties, NQP has shown potential against schistosomiasis. A study assessed the efficacy of artemisinin-naphthoquine phosphate against Schistosoma haematobium, revealing that doses as low as 20 μg/ml resulted in 100% mortality within 48 hours. This suggests that NQP may serve as a broad-spectrum treatment option for various parasitic infections .

Case Study 1: Malaria Treatment

A clinical trial involving healthy volunteers assessed the safety and pharmacokinetics of NQP combined with artemisinin at various doses. The results indicated that the combination was well-tolerated even at high doses (up to 2100 mg) and demonstrated enhanced bioavailability compared to monotherapy .

Case Study 2: Babesiosis Treatment in Canines

In veterinary medicine, NQP has been explored as a treatment for canine babesiosis. The successful reduction of parasitemia levels in infected dogs highlights its potential application in veterinary parasitology, suggesting further investigation into dosage and long-term effects .

Wirkmechanismus

The mechanism of action of naphthoquine phosphate involves the inhibition of hemozoin biocrystallization in the digestive vacuole of malaria parasites. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it has been shown to interfere with virus entry and replication in the case of coronaviruses .

Biologische Aktivität

Naphthoquine phosphate (NQ) is an antimalarial compound that has gained attention for its potential effectiveness against various parasitic infections, particularly malaria and schistosomiasis. This article synthesizes current research findings on the biological activity of NQ, focusing on its efficacy, mechanisms of action, and safety profile.

Overview of this compound

This compound is a synthetic derivative of naphthoquinone, primarily developed for its antimalarial properties. It is often used in combination with artemisinin derivatives to enhance therapeutic efficacy against malaria caused by Plasmodium falciparum and Plasmodium vivax.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Parasite Growth : NQ disrupts the mitochondrial function in parasites, leading to impaired energy metabolism. This results in reduced growth and replication of the malaria parasites.
  • Synergistic Effects : When combined with artemisinin, NQ enhances the overall efficacy, providing a broader spectrum of action against various strains of malaria and potentially other parasites like schistosomes .

Clinical Findings

A series of clinical trials have demonstrated the effectiveness of this compound:

  • Single-Dose Efficacy : In a Phase 3 trial, NQ provided a protective efficacy of 93.62% against Plasmodium infections, significantly outperforming placebo groups .
  • Comparative Studies : NQ was found to be non-inferior to artemether-lumefantrine in treating uncomplicated malaria while showing superior efficacy against P. vivax relapses .

Table 1: Efficacy Data from Clinical Trials

Study ReferenceTreatment GroupEfficacy (%)Notes
NQAZ (Naphthoquine)93.62High efficacy against P. falciparum
Naphthoquine100Complete protection against P. vivax

Activity Against Schistosomiasis

Recent studies have explored the use of this compound in treating schistosomiasis:

  • In Vitro Studies : Co-administration with artemisinin demonstrated significant mortality rates in Schistosoma haematobium and Schistosoma mansoni, with 100% mortality observed at specific concentrations within 48-72 hours .
  • Mechanistic Insights : Scanning electron microscopy revealed extensive tegumental alterations in treated schistosomes, indicating damage that could lead to parasite death .

Safety Profile and Toxicology

While this compound shows promising therapeutic benefits, safety concerns have been raised:

  • Toxicology Studies : In canine models, doses above 10 mg/kg/day led to significant neurological effects and liver damage, highlighting the need for careful dose management .
  • Clinical Observations : Some participants in clinical trials experienced elevated liver enzymes; however, these were transient and not significantly different from placebo groups .

Table 2: Toxicity Data from Animal Studies

Study ReferenceDose (mg/kg/day)Observed Effects
≥10Neurological signs; liver damage
-Transient liver enzyme elevation

Eigenschaften

IUPAC Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYPWHKJEDCDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431766
Record name Naphthoquine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173531-58-3
Record name Naphthoquine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthoquine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHOQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthoquine phosphate
Reactant of Route 2
Naphthoquine phosphate
Reactant of Route 3
Naphthoquine phosphate
Reactant of Route 4
Naphthoquine phosphate
Reactant of Route 5
Naphthoquine phosphate
Reactant of Route 6
Naphthoquine phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.